Regioisomeric Discrimination: 2,9-Dimethyl vs. 2,8-Dimethyl Substitution on the Pyrido[1,2-a]pyrimidin-4-one Core
The target compound bears methyl groups at the 2- and 9-positions of the pyrido[1,2-a]pyrimidine core, distinguishing it from the 2,8-dimethyl regioisomer (4-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide). In the NOS inhibitor SAR study by Bluhm et al. (2009), introduction of a methyl group at position 8 of the pyrido[1,2-a]pyrimidine scaffold increased NOS inhibitory potency relative to unsubstituted analogs, with the 8-methyl placement being the optimal position for activity enhancement within the series tested [1]. The 9-methyl substitution present in the target compound represents a distinct topological vector that has not been characterized in the same assay system, creating a structural point of departure from the 8-methyl series. For procurement decisions, this regioisomeric difference implies that the target compound occupies a different region of chemical space and may exhibit a divergent target selectivity profile compared to the 2,8-dimethyl isomer .
| Evidence Dimension | Methyl group position on pyrido[1,2-a]pyrimidine core and its effect on biological activity within the class |
|---|---|
| Target Compound Data | 2,9-dimethyl substitution; no direct NOS IC50 data available in published literature |
| Comparator Or Baseline | 2,8-dimethyl substitution; Bluhm et al. (2009) demonstrated that 8-methyl substitution enhances NOS inhibition relative to unsubstituted analogs; specific IC50 values are compound-dependent within the 3-aroyl series |
| Quantified Difference | Regioisomeric shift from C-8 to C-9; class-level SAR indicates that methyl position modulates potency (exact magnitude compound-dependent, not directly measured for target compound) |
| Conditions | SAR analysis from purified inducible NOS (iNOS) and cellular NOS assays in RAW 264.7 macrophages; class-level inference only [1] |
Why This Matters
The 2,9-dimethyl regioisomer is structurally distinct from the better-characterized 2,8-dimethyl series, and procurement of the specific 2,9-isomer is essential for exploring the biological consequences of methyl positional variation on pyrido[1,2-a]pyrimidine pharmacology.
- [1] Bluhm, U.; Boucher, J.-L.; Buss, U.; Clement, B.; Friedrich, F.; Girreser, U.; Heber, D.; Lam, T.; Lepoivre, M.; Rostaie-Gerylow, M.; Wolschendorf, U. Synthesis and Evaluation of Pyrido[1,2-a]pyrimidines as Inhibitors of Nitric Oxide Synthases. Eur. J. Med. Chem. 2009, 44 (7), 2968–2977. View Source
